![molecular formula C22H21N9O B2937013 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1448124-66-0](/img/structure/B2937013.png)
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H21N9O and its molecular weight is 427.472. The purity is usually 95%.
BenchChem offers high-quality N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Anti-5-Lipoxygenase Agents :
- A series of derivatives, including pyrazolopyrimidines, were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential anticancer properties (Rahmouni et al., 2016).
Anti-Angiogenic and DNA Cleavage Studies :
- Novel derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).
Metabolism in Chronic Myelogenous Leukemia Patients :
- The metabolism of a related antineoplastic tyrosine kinase inhibitor, flumatinib, in chronic myelogenous leukemia patients was studied, highlighting its main metabolic pathways (Gong et al., 2010).
Soluble Epoxide Hydrolase Inhibition :
- Discovery of inhibitors of soluble epoxide hydrolase, a critical enzyme for various physiological processes, was made using compounds related to the queried chemical (Thalji et al., 2013).
Antitumor and Antimicrobial Activities :
- Enaminones, which are precursors for the synthesis of substituted pyrazoles containing the queried compound, showed notable antitumor and antimicrobial activities (Riyadh, 2011).
Potential Antihypertensive Agents :
- Some derivatives of the compound were synthesized and tested for antihypertensive activity, showing promising results (Bayomi et al., 1999).
Engineering Hydrogen-Bonded Crystals :
- The compound's derivatives were used to create structures for engineering hydrogen-bonded crystals, highlighting its potential in material science (Duong et al., 2011).
Nonaqueous Capillary Electrophoresis :
- The compound was involved in the development of a nonaqueous capillary electrophoretic separation method for quality control in pharmaceuticals (Ye et al., 2012).
Mécanisme D'action
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, and disruption of protein-protein interactions .
Biochemical Pathways
Without specific target information, it’s challenging to identify the exact biochemical pathways affected by this compound. Based on its structural similarity to other compounds, it may influence a variety of cellular processes, including signal transduction, cell proliferation, and apoptosis .
Result of Action
Similar compounds have been shown to have cytotoxic activities against certain tumor cell lines
Propriétés
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N9O/c32-22(27-19-11-21(25-14-24-19)31-15-23-13-26-31)17-7-4-10-30(12-17)20-9-8-18(28-29-20)16-5-2-1-3-6-16/h1-3,5-6,8-9,11,13-15,17H,4,7,10,12H2,(H,24,25,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPNVDSERJMUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC(=NC=N4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.